molecular formula C17H16F3NO4 B2808790 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-12-3

3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2808790
CAS No.: 1105216-12-3
M. Wt: 355.313
InChI Key: CKIMRNWTNJAWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from the Meldrum’s acid core structure (1,5-dioxaspiro[5.5]undecane-2,4-dione). This compound features a trifluoromethylphenylamino substituent at the 3-position, which imparts unique electronic and steric properties.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4/c18-17(19,20)11-5-4-6-12(9-11)21-10-13-14(22)24-16(25-15(13)23)7-2-1-3-8-16/h4-6,9-10,21H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIMRNWTNJAWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of a trifluoromethyl-substituted aniline with a spirocyclic ketone. The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Substituent Space Group Key Structural Features Notable Properties Reference Evidence
Target: 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)- Likely Pna21* Expected intramolecular H-bonds (N–H⋯O), C–H⋯π interactions, CF3-induced steric effects High thermal stability (predicted), enhanced electronic withdrawal for NLO applications Inferred
3-((4-Chlorophenylamino)methylene)- (1) P-1 (triclinic) Intra/intermolecular H-bonds (N–H⋯O), C–H⋯π interactions 3D network via supramolecular interactions
3-((2-Nitrophenylamino)methylene)- (2) P21/c (monoclinic) π⋯π stacking, H-bond networks Enhanced thermal stability, strong fluorescence quenching
3-((2-Hydroxyphenylamino)methylene)- (HMD) Not specified O–H⋯O hydrogen bonds, Hirshfeld surface-dominant interactions Nonlinear optical (NLO) activity, high thermal stability (TG/DSC data)
3-((m-Tolylamino)methylene)- Pna21 Distorted boat conformation in dioxane ring, C–H⋯O interactions Moderate fluorescence, rigid 3D packing
3-(4-Bromobenzylidene)- P21/c Chair conformation in cyclohexane ring, C–Br⋯O interactions Halogen-bond-driven crystallinity, potential catalytic applications

Notes:

  • Space Groups: The target compound’s crystal system is inferred from analogs like 3-((m-tolylamino)methylene)-, which crystallizes in Pna21 .
  • CF3 Effects : The electron-withdrawing trifluoromethyl group likely enhances thermal stability and polarizability, making the compound a candidate for NLO materials (analogous to HMD) .
  • Synthesis : All compounds are synthesized via condensation of substituted anilines or aldehydes with the Meldrum’s acid core, as seen in .

Detailed Comparative Analysis

Structural and Crystallographic Differences

  • Hydrogen Bonding :

    • The 4-chloro derivative (1) forms intermolecular N–H⋯O and C–H⋯π bonds, while the 2-nitro derivative (2) exhibits π⋯π stacking due to its planar nitro group .
    • HMD’s hydroxyl group enables strong O–H⋯O bonds, contributing to its dense 3D network .
    • The trifluoromethyl group in the target compound may reduce H-bonding capacity but introduce C–F⋯π interactions, as seen in fluorinated analogs .
  • Conformational Flexibility :

    • Compounds with bulky substituents (e.g., 3-tolyl, 4-bromo) adopt distorted boat or chair conformations in the dioxane/cyclohexane rings, influencing packing efficiency .

Photophysical and Thermal Properties

  • UV-Vis Absorption :
    • HMD shows a λmax at 370 nm (experimental) due to charge-transfer transitions, corroborated by DFT calculations . The CF3 analog may exhibit a redshift due to stronger electron withdrawal.
  • Thermal Stability :
    • HMD demonstrates stability up to 200°C (TG data), while nitro-substituted derivatives decompose at lower temperatures (~150°C) due to nitro group instability .

Biological Activity

3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and trifluoromethyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-[[3-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione. Its molecular formula is C17H16F3NO4C_{17}H_{16}F_3NO_4, and it features a spirocyclic framework that contributes to its stability and reactivity.

PropertyValue
IUPAC Name3-[[3-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Molecular FormulaC17H16F3NO4C_{17}H_{16}F_3NO_4
Molecular Weight363.31 g/mol
CAS Number1105216-12-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets . The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, which may modulate their activity. The spirocyclic structure adds to the compound's stability and reactivity, influencing its overall biological behavior .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activities. The unique combination of the trifluoromethyl group and the dioxaspiro structure may contribute to enhanced interaction with microbial targets, leading to inhibition of growth or cell viability .

Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound. The compound's mechanism may involve apoptosis induction in cancer cells through pathways influenced by its binding affinity to specific receptors involved in cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of related compounds within the spirocyclic family:

  • Study on Dioxaspiro Compounds : A study published in PubMed examined the crystal structure and biological activity of dioxaspiro compounds, highlighting their potential as anticancer agents due to their ability to induce apoptosis in various cancer cell lines .
  • Comparison with Similar Compounds : Research comparing this compound with other spirocyclic derivatives demonstrated that while many share similar mechanisms of action, the trifluoromethyl substitution significantly enhances their reactivity and biological efficacy .

Research Applications

The compound is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Material Science : The stability imparted by the spirocyclic structure allows for potential applications in creating advanced materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for preparing 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione?

The synthesis typically involves a three-step protocol: (1) Formation of the 1,5-dioxaspiro[5.5]undecane-2,4-dione core via condensation of malonic acid and cyclohexanone under acidic conditions (e.g., conc. H₂SO₄ and acetic anhydride). (2) Introduction of the (3-(trifluoromethyl)phenyl)amino group via Schiff base formation, using 3-(trifluoromethyl)aniline and formaldehyde. (3) Purification via recrystallization from acetone/ethyl acetate (2:1 v/v) to obtain single crystals . Critical parameters include stoichiometric control of the aldehyde and amine components and pH adjustment to optimize imine formation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • Single-crystal X-ray diffraction (XRD): Confirms molecular geometry, bond lengths, and dihedral angles (e.g., spirocyclic ring conformation) .
  • ¹H/¹³C NMR: Identifies proton environments (e.g., imine CH=N at δ ~8.5 ppm) and spirocyclic carbonyl carbons (δ ~170-180 ppm) .
  • TLC/HPLC: Monitors reaction progress and residual impurities using polar solvents (e.g., methanol/dichloromethane) .

Q. What crystallization conditions yield high-quality crystals for XRD analysis?

Slow evaporation of a saturated solution in acetone/ethyl acetate (2:1 v/v) at 293 K over 7–10 days produces well-defined crystals. Weak intermolecular C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the crystal lattice, as observed in analogous spiro compounds .

Advanced Research Questions

Q. How do substituents on the aromatic ring (e.g., -CF₃ vs. -OCH₃) influence the compound’s conformational stability and bioactivity?

Substituents alter electronic and steric profiles:

  • Electron-withdrawing groups (-CF₃): Increase the imine’s electrophilicity, potentially enhancing reactivity in biological systems.
  • Crystal packing: Bulky groups like -CF₃ may disrupt hydrogen-bonding networks, affecting solubility and crystallization behavior (e.g., compare triclinic vs. monoclinic systems in related compounds) .
  • Bioactivity: Preliminary SAR studies on similar spiro derivatives suggest that -CF₃ enhances antimicrobial activity compared to -OCH₃, likely due to increased lipophilicity .

Q. What experimental strategies resolve contradictions in reported crystallographic data (e.g., R-factor discrepancies)?

  • Refinement protocols: Use full-matrix least-squares refinement on F² with SHELXL or similar software to minimize R-factor variability (e.g., R1 = 0.074 vs. 0.285 in analogous structures) .
  • Data collection: Ensure high-resolution (<0.8 Å) XRD datasets with Bruker SMART CCD detectors to reduce measurement errors .
  • Validation tools: Cross-check with CIF validation reports (e.g., PLATON) to identify missed symmetry or disordered atoms .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

  • DFT calculations: Model transition states for imine formation (e.g., B3LYP/6-31G* level) to predict reaction kinetics and substituent effects .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends observed in vitro .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain crystallization efficiency .

Methodological Considerations

Q. What purification techniques are optimal for removing byproducts from the Schiff base reaction?

  • Column chromatography: Use silica gel with ethyl acetate/hexane (3:7 v/v) to separate unreacted aniline and spirocyclic intermediates .
  • Acid-base extraction: Dissolve crude product in dilute HCl to protonate unreacted amine, followed by neutralization with NaHCO₃ to precipitate the target compound .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

  • Accelerated stability studies: Incubate samples in buffers (pH 2–12) at 40–60°C for 48–72 hours, monitoring degradation via HPLC .
  • Kinetic analysis: Fit degradation data to Arrhenius or Eyring models to predict shelf-life under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.